Ethyl 3,5-dibromothiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3,5-dibromothiophene-2-carboxylate . The InChI code is 1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 .Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . It is in solid form . The predicted boiling point is 284.0±35.0 °C and the predicted density is 2.010±0.06 g/cm3 .Scientific Research Applications
Practical Preparation
- Overview : Ethyl 2-methylthiophene-3-carboxylate, similar in structure to Ethyl 3,5-dibromothiophene-2-carboxylate, has been efficiently prepared using a process that offers advantages such as operational simplicity and avoidance of strong bases like n-butyllithium (Kogami & Watanabe, 2011).
Heteroarylations in Synthesis
- Application in Synthesis : Ethyl 5-bromothiophene-2-carboxylate has been utilized in palladium-catalysed direct arylation of heteroaromatics, facilitating the formation of biheteroaryls with high yields and preventing the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).
Reaction with 1,3-Dicarbonyl Compounds
- Chemical Reactions : Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate reacts with 1,3-dicarbonyl compounds, leading to the synthesis of thieno[3,4-d]pyrimidines (Ryndina, Kadushkin, Soloveva, & Granik, 2002).
Biological Activity
- Biological Activity Studies : Ethyl 2-amino-5-ethylthiophene-3-carboxylate, closely related to this compound, has been synthesized and evaluated for its inhibitory activities against plant roots and stalks, showing significant bioactivity (Wang, Zheng, Liu, & Chen, 2010).
Fluorescence Property Studies
- Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence properties, suggesting potential applications in material science or analytical chemistry (Pusheng, 2009).
Synthesis of Functionalized Tetrahydropyridines
- Synthetic Applications : Ethyl 2-methyl-2,3-butadienoate, structurally similar to this compound, is used in the synthesis of functionalized tetrahydropyridines, showing potential for diverse synthetic applications (Zhu, Lan, & Kwon, 2003).
Antimicrobial Studies
- Antimicrobial Activities : this compound derivatives have been synthesized and showed promising antibacterial and antifungal activities (Sharma et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3,5-dibromothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQHUIACPXDUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524868 | |
Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-22-0 | |
Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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